4-(Difluoromethylidene)piperidine

Medicinal Chemistry Pharmacokinetics Lipophilicity

Select 4-(Difluoromethylidene)piperidine for its unique 3D scaffold and optimized physicochemical profile. This fragment reduces basicity by >3 pKa units vs. piperidine, mitigating hERG risks, and offers a distinct LogP (0.6) for fine-tuning ADME. It is a direct, non-reducible ketone replacement for enhanced metabolic stability in lead optimization. Ideal for FBDD and enzyme inhibitor programs.

Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
CAS No. 561307-32-2
Cat. No. B3353691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethylidene)piperidine
CAS561307-32-2
Molecular FormulaC6H9F2N
Molecular Weight133.14 g/mol
Structural Identifiers
SMILESC1CNCCC1=C(F)F
InChIInChI=1S/C6H9F2N/c7-6(8)5-1-3-9-4-2-5/h9H,1-4H2
InChIKeyWVIJOUFQYFUXAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethylidene)piperidine for Fragment-Based Drug Discovery: Procurement Insights for the C6H9F2N Scaffold


4-(Difluoromethylidene)piperidine (CAS 561307-32-2; hydrochloride salt CAS 208245-66-3) is a fluorinated piperidine derivative characterized by a difluoromethylidene group at the 4-position, with a molecular weight of 133.14 g/mol and formula C6H9F2N [1]. It functions as a three-dimensional (3D) fragment in medicinal chemistry, offering a conformationally constrained scaffold that enhances lipophilicity (XLogP3: 0.6) and metabolic stability [2]. The compound is commercially available as a free base or a more soluble hydrochloride salt for diverse research applications .

Beyond Simple Piperidines: Why 4-(Difluoromethylidene)piperidine is Not Interchangeable with Other Fluorinated Analogs


While piperidine is a ubiquitous scaffold in medicinal chemistry, the precise position and electronic nature of fluorination drastically alter a compound's physicochemical and biological profile [1]. Generic substitution with other fluorinated piperidines, such as 4,4-difluoropiperidine or 4-(difluoromethyl)piperidine, is not feasible due to significant differences in basicity (pKa) and molecular shape. The exocyclic difluoromethylene group in 4-(difluoromethylidene)piperidine imposes a distinct steric and electronic environment that affects hydrogen bonding, lipophilicity, and target engagement in ways that its saturated or regioisomeric counterparts do not . The following evidence quantifies these critical differentiators.

Quantitative Differentiation Guide for 4-(Difluoromethylidene)piperidine Against Closest Analogs


Head-to-Head Comparison of Lipophilicity (LogP) of 4-(Difluoromethylidene)piperidine vs. 4-(Difluoromethyl)piperidine

4-(Difluoromethylidene)piperidine exhibits a significantly different lipophilicity profile compared to its saturated analog, 4-(difluoromethyl)piperidine. The target compound has a measured LogP of 0.776 or a calculated XLogP3 of 0.6 [1], whereas its analog, 4-(difluoromethyl)piperidine, is reported to have a higher calculated LogP (estimated by ADMET Predictor) of 1.87 [2]. This approximately 2- to 3-fold difference in predicted partition coefficient indicates that the exocyclic double bond substantially reduces lipophilicity relative to the saturated sp3-hybridized difluoromethyl group.

Medicinal Chemistry Pharmacokinetics Lipophilicity

Class-Level Inference: Dramatic Reduction in Basicity (pKa) Compared to Unsubstituted Piperidine

Fluorination at the 4-position of the piperidine ring dramatically reduces basicity. While no direct experimental pKa for 4-(difluoromethylidene)piperidine was identified in the accessed literature, class-level inference from systematic studies on closely related compounds provides a strong, quantitative basis for differentiation. Unsubstituted piperidine has a pKa of approximately 11.2 [1]. The introduction of a gem-difluoro group at the 4-position, as in 4,4-difluoropiperidine, lowers the pKa to approximately 8.0–8.1 (ΔpKa ≈ 3.15) [2]. By extension, 4-(difluoromethylidene)piperidine, which also features a strongly electron-withdrawing difluoro group at the 4-position, is predicted to have a similarly reduced basicity. This is supported by chemoinformatic analysis of fluorinated piperidines showing that 4-substitution with fluorine notably lowers basicity, a factor correlated with reduced affinity for hERG channels [3].

Physicochemical Properties pKa Drug Design

Cross-Study Comparison: A Non-Reducible Bioisostere of 4-Piperidone for Fragment-Based Drug Discovery

4-(Difluoromethylidene)piperidine is explicitly positioned as a stable, non-reducible mimic of 4-piperidone . This is a key functional differentiator. In a separate study, a library of fluorinated piperidines was synthesized and evaluated as 3D fragments for FBDD. The study highlighted that fluorination at the 4-position significantly alters the pKa and overall 3D shape, enabling these fragments to explore unique chemical space and interact with biological targets in ways that non-fluorinated analogs cannot [1]. Furthermore, one of these 3D fragments was shown to be recognized by the catalytic pocket of SARS-CoV-2 3CLPro [1], demonstrating the functional relevance of this specific scaffold for identifying novel enzyme inhibitors.

Bioisostere Fragment-Based Drug Discovery Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-(Difluoromethylidene)piperidine


Fragment-Based Lead Discovery for Kinase and Protease Targets

4-(Difluoromethylidene)piperidine is ideally suited as a core 3D fragment for building FBDD libraries. Its validation in a fluorinated piperidine library demonstrates its potential for targeting enzymes like the SARS-CoV-2 3CL protease [1]. Procurement of this fragment enables the exploration of novel chemical space for drug targets where a 3D, fluorine-containing scaffold is desired to enhance binding interactions and optimize ligand efficiency.

Optimization of Lead Compound Basicity and hERG Safety Profile

As demonstrated by class-level inference, the introduction of the difluoromethylidene group reduces basicity by over 3 pKa units compared to piperidine [2]. This makes the compound a strategic intermediate for medicinal chemists aiming to systematically lower the pKa of a lead series containing a basic amine. Lower basicity is correlated with reduced hERG channel affinity, thereby mitigating cardiotoxicity risks during lead optimization [2].

Synthesis of Non-Reducible Carbonyl Bioisosteres

When a project requires a stable, non-reducible replacement for a metabolically labile ketone (e.g., 4-piperidone), 4-(difluoromethylidene)piperidine is the direct and validated choice . This application is critical in the development of enzyme inhibitors where a carbonyl group engages in key hydrogen bonding but is prone to in vivo reduction, leading to loss of activity or toxic metabolites.

Modulation of Pharmacokinetic Properties via Lipophilicity Tuning

The compound's distinct LogP profile (0.6–0.78) compared to its saturated analog (LogP ~1.87) provides a specific tool for fine-tuning a drug candidate's lipophilicity . This allows for precise control over solubility, permeability, and metabolic clearance, enabling the optimization of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties in the early stages of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethylidene)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.